molecular formula C8H18Fe2O12P2 B075378 Ferric 1-glycerophosphate CAS No. 1301-70-8

Ferric 1-glycerophosphate

Cat. No.: B075378
CAS No.: 1301-70-8
M. Wt: 479.86 g/mol
InChI Key: CBEYZWBXIPZYNH-UHFFFAOYSA-J
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Description

Ferric glycerophosphate, also known as iron(III) glycerophosphate, is a chemical compound with the formula C₉H₂₁Fe₂O₁₈P₃. It is a pale yellow to greenish solid that is sparingly soluble in water. This compound is primarily used as a source of iron in various nutritional supplements and pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric glycerophosphate can be synthesized by reacting ferric chloride with glycerophosphoric acid under controlled conditions. The reaction typically involves dissolving ferric chloride in water and then adding glycerophosphoric acid slowly while maintaining the pH and temperature to ensure proper formation of the compound .

Industrial Production Methods: In industrial settings, ferric glycerophosphate is produced by combining ferric sulfate with glycerophosphoric acid. The mixture is then heated and stirred to facilitate the reaction. The resulting product is filtered, washed, and dried to obtain pure ferric glycerophosphate .

Chemical Reactions Analysis

Types of Reactions: Ferric glycerophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ferric glycerophosphate has a wide range of applications in scientific research:

Mechanism of Action

Ferric glycerophosphate exerts its effects by releasing iron ions in the body. These ions are essential for various physiological processes, including oxygen transport, DNA synthesis, and electron transport in mitochondria. The compound targets iron-deficient cells and tissues, facilitating the uptake and utilization of iron. The pathways involved include the transferrin-mediated transport of iron and its incorporation into hemoglobin and other iron-containing proteins .

Comparison with Similar Compounds

  • Ferric pyrophosphate
  • Ferrous sulfate
  • Ferric citrate
  • Ferrous fumarate

Comparison: Ferric glycerophosphate is unique due to its specific structure, which allows for controlled release of iron ions. Unlike ferrous sulfate, which can cause gastrointestinal side effects, ferric glycerophosphate is gentler on the digestive system. Compared to ferric pyrophosphate, it has better solubility and bioavailability. Ferric citrate and ferrous fumarate are also effective iron supplements, but ferric glycerophosphate offers a balanced profile of efficacy and tolerability .

Properties

CAS No.

1301-70-8

Molecular Formula

C8H18Fe2O12P2

Molecular Weight

479.86 g/mol

IUPAC Name

1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate;iron(2+)

InChI

InChI=1S/C5H13O6P.C3H9O6P.2Fe/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4

InChI Key

CBEYZWBXIPZYNH-UHFFFAOYSA-J

SMILES

C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.C(C(COP(=O)([O-])[O-])O)O.[Fe+3].[Fe+3]

Canonical SMILES

C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Fe+2].[Fe+2]

density

1.5 at 68 °F (USCG, 1999)

Key on ui other cas no.

38455-91-3
1301-70-8

physical_description

Greenish-brown to greenish yellow solid. Sinks and mixes with water. (USCG, 1999)

Related CAS

17181-54-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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